Fmoc-Asn-OPfp
Overview
Description
Fmoc-Asn-OPfp, also known as N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester, is a derivative of asparagine used in peptide synthesis. It is a pre-formed pentafluorophenyl ester that facilitates the coupling of asparagine residues in solid-phase peptide synthesis (SPPS). The compound is particularly valued for its efficiency in incorporating asparagine with minimal side-chain dehydration .
Mechanism of Action
Target of Action
Fmoc-Asn-OPfp is primarily used in the field of peptide synthesis . Its primary target is the amino acid residues in the peptide chain that are being synthesized . The compound plays a crucial role in the formation of amide bonds during the solid-phase peptide synthesis (SPPS) process .
Mode of Action
It interacts with its targets (amino acid residues) by coupling to asparagine residues during Fmoc SPPS . This coupling process results in the formation of amide bonds, which are essential for linking amino acids together to form peptides .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) process . In this process, this compound is used to couple asparagine amino-acid residues . The use of this compound enables the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
It’s worth noting that the compound has good solubility properties in most organic solvents .
Result of Action
The result of this compound’s action is the successful coupling of asparagine amino-acid residues during the SPPS process . This leads to the formation of amide bonds, which are crucial for the synthesis of peptides . The use of this compound has been shown to result in significantly purer peptides .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with a recommended storage temperature of 15-25°C . Additionally, the presence of HOBt (Hydroxybenzotriazole) can enhance the coupling rate of this compound, leading to rapid formation of amide bonds and fewer side products .
Biochemical Analysis
Biochemical Properties
Fmoc-Asn-OPfp is an activated ester that does not require any additional activation . In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed . This property makes this compound useful in applications where amino acids are partially racemized during coupling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used to couple asparagine amino-acid residues, forming amide bonds . The Fmoc group is rapidly removed by base , allowing for the sequential addition of other amino acids to the growing peptide chain.
Temporal Effects in Laboratory Settings
It is known that this compound is typically stored at temperatures between 15-25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Asn-OPfp is synthesized by reacting N-α-Fmoc-N-β-trityl-L-asparagine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the product meets the required standards for peptide synthesis applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn-OPfp primarily undergoes substitution reactions during peptide synthesis. The pentafluorophenyl ester group is highly reactive, facilitating the formation of amide bonds with amino groups on the growing peptide chain .
Common Reagents and Conditions
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIPCDI)
Solvents: Dimethylformamide (DMF),
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446662 | |
Record name | Fmoc-Asn-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-99-3 | |
Record name | Fmoc-Asn-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?
A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] this compound avoids these issues, providing a cleaner synthesis. Coupling reactions using this compound proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []
Q2: Can this compound be used to incorporate glycosylated asparagine residues into peptides?
A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []
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